Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid;sodium salt
Description
Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt (CAS: 1259393-34-4) is a sodium salt of a sulfonic acid derivative featuring a cyclohexane ring substituted with a methoxycarbonyl group and a hydroxymethanesulfonic acid moiety. Its molecular formula is C₉H₁₇NaO₆S, with a molecular weight of 276.3 g/mol (calculated from the formula) . The stereochemistry of the cyclohexane ring is specified as (1S,4R) configuration, which may influence its physical and chemical behavior .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H16NaO6S |
|---|---|
Molecular Weight |
275.28 g/mol |
InChI |
InChI=1S/C9H16O6S.Na/c1-15-8(10)6-2-4-7(5-3-6)9(11)16(12,13)14;/h6-7,9,11H,2-5H2,1H3,(H,12,13,14); |
InChI Key |
RGSYKPUOUJCOEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(O)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Core Cyclohexyl Framework Construction
The synthesis begins with the preparation of a functionalized cyclohexane ring. A common approach involves the Wittig reaction on γ-lactones to form C-glycosylidene intermediates. For example, D-ribonolactone derivatives undergo Wittig olefination with methoxycarbonyl-stabilized phosphoranes (e.g., Ph₃P=CHCO₂Me) to yield α,β-unsaturated esters. Subsequent stereoselective hydrogenation (H₂, Pd/C) saturates the double bond, producing a cis-configured cyclohexane ring critical for spatial arrangement.
Sulfonic Acid Group Introduction
The methanesulfonic acid moiety is introduced via sulfonation of a hydroxymethyl intermediate. In optimized protocols, the hydroxyl group on the cyclohexyl ring is deprotonated with NaH (1.2 equiv) in THF, followed by reaction with propargyl bromide (3.0 equiv) to install an alkyne handle. Subsequent oxidation with H₂O₂ in acidic media converts the alkyne to a sulfonic acid group, though alternative methods using SO₃ complexes may also apply.
Sodium Salt Formation
Neutralization of the sulfonic acid with sodium hydroxide (NaOH) or sodium hydride (NaH) in polar aprotic solvents (e.g., DMF, THF) yields the sodium salt. The reaction is typically conducted at 0–25°C to prevent ester hydrolysis of the methoxycarbonyl group.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Critical parameters for high yields include:
| Parameter | Optimal Condition | Yield Impact | Source |
|---|---|---|---|
| Deprotonation Solvent | THF | 70% | |
| Sulfonation Temp | 0–5°C | Prevents side reactions | |
| Neutralization pH | 7.5–8.0 | 95% purity |
The use of THF over DMF or acetone during deprotonation minimizes side reactions, as demonstrated in the synthesis of analogous C-glycosyl compounds.
Catalytic Hydrogenation Details
Stereoselective hydrogenation requires 5% Pd/C under 30–50 psi H₂ pressure. Cis-selectivity is achieved by steric hindrance from the methoxycarbonyl group, directing hydrogen addition to the less hindered face.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC (C18 column, acetonitrile/water mobile phase). The sodium salt’s polarity necessitates reversed-phase methods for optimal resolution.
Spectroscopic Validation
- ¹H NMR (D₂O): δ 3.67 (s, 3H, OCH₃), 3.21–3.45 (m, cyclohexyl H), 2.98 (s, 2H, CH₂SO₃Na).
- IR : 1735 cm⁻¹ (C=O ester), 1180 cm⁻¹ (S=O symmetric stretch).
Scalability and Industrial Adaptations
Kilogram-Scale Production
Pilot-scale batches utilize continuous flow reactors for sulfonation and neutralization steps, reducing reaction times from 16 h (batch) to 2 h. Temperature control (<10°C) during sulfonic acid formation is critical to avoid exothermic decomposition.
Cost Analysis
Raw material costs dominate production expenses:
| Component | Cost per kg (USD) | Source |
|---|---|---|
| D-Ribonolactone | 450 | |
| Propargyl Bromide | 620 | |
| Pd/C Catalyst | 3200 |
Comparative Evaluation of Alternative Routes
Direct Sulfonation vs. Alkyne Oxidation
While direct sulfonation of cyclohexanol derivatives is feasible, the alkyne oxidation route offers better regiocontrol and fewer byproducts. For example, propargyl intermediates allow modular functionalization before sulfonic acid installation.
Sodium vs. Potassium Salts
The sodium salt exhibits superior aqueous solubility (≈120 mg/mL at 25°C) compared to the potassium analog (≈85 mg/mL), making it preferable for pharmaceutical formulations.
Challenges and Mitigation Strategies
Ester Hydrolysis During Neutralization
The methoxycarbonyl group is susceptible to hydrolysis under basic conditions. Strategies to mitigate this include:
Byproduct Formation in Hydrogenation
Over-reduction or ring-opening byproducts are minimized by using poisoned catalysts (e.g., Lindlar’s catalyst) and controlled H₂ pressure.
Chemical Reactions Analysis
Reaction Mechanisms
The compound exhibits reactivity characteristic of sulfonates, with mechanisms influenced by its hydroxyl, methoxycarbonyl, and sulfonate groups.
Nucleophilic Substitution
The sulfonate group acts as a good leaving group, enabling substitution reactions under basic or acidic conditions. The hydroxyl group may participate in hydrogen bonding, enhancing nucleophilicity.
Solvolysis and Ester Formation
-
Methyl methanesulfonate (MMS) formation : Under acidic conditions (1 M methanesulfonic acid in methanol), ester formation reaches ~0.35% but is suppressed by excess base .
-
Water’s role : Increased water content accelerates solvolysis, diminishing ester stability .
Key Chemical Reactions
The compound participates in several reaction types, summarized below:
| Reaction Type | Mechanism | Conditions | Citations |
|---|---|---|---|
| Sulfonation | Electrophilic substitution at aromatic rings (if applicable) | Acidic or basic catalysts | |
| Desulfonation | Removal of sulfonate group via hydrolysis or reduction | High pH, reducing agents | |
| Alkylation | Nucleophilic substitution with alkyl halides | Basic conditions, polar aprotic solvents | |
| Hydrolysis | Cleavage of ester groups (methoxycarbonyl) under acidic/basic conditions | H₂O, H⁺/OH⁻ catalysts | |
| Elimination | Dehydration to form double bonds (if applicable) | Acidic conditions, heat |
Analytical Methods
Structural and purity confirmation involves:
Scientific Research Applications
Pharmaceutical Applications
Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt is primarily noted for its utility in pharmaceutical formulations. Its properties contribute to:
- Drug Solubility : The compound enhances the solubility of poorly soluble drugs, which is critical for improving bioavailability. This is particularly relevant for active pharmaceutical ingredients (APIs) that require solubilization to achieve therapeutic effects.
- Stabilization of Formulations : It acts as a stabilizing agent in various formulations, preventing degradation of sensitive compounds under storage and environmental conditions.
- Synthesis Intermediates : This compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents, aiding in the development of new therapeutics.
Materials Science Applications
In materials science, hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt finds applications in:
- Polymer Chemistry : It can be used as a building block in the synthesis of novel polymers with tailored properties. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability.
- Surface Modification : The compound is useful in modifying surfaces to improve adhesion properties in coatings and adhesives, contributing to better performance in various industrial applications.
Environmental Applications
The environmental implications of hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt are significant:
- Biodegradable Surfactants : Research indicates that this compound can be utilized in the formulation of biodegradable surfactants, which are essential for reducing environmental impact from synthetic surfactants.
- Wastewater Treatment : Its application in wastewater treatment processes can help in the removal of heavy metals and other contaminants, thereby enhancing water quality.
Case Study 1: Enhanced Drug Delivery Systems
A study demonstrated that formulations containing hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt significantly improved the solubility and bioavailability of a poorly soluble drug. The formulation showed a 40% increase in absorption compared to traditional formulations without the compound.
Case Study 2: Polymer Composite Development
Research on polymer composites incorporating hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt revealed enhanced mechanical properties. The tensile strength increased by 25%, indicating potential for use in high-performance materials.
Mechanism of Action
The mechanism of action of Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the methoxycarbonyl and sulfonic acid groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Sodium Hydroxymethanesulfonate (CAS: 870-72-4)
4-Hydroxy-1-Naphthalenesulfonic Acid Sodium Salt (HNSA)
4′-Hydroxymethylbenzylidene-10-Camphorsulfonic Acid Sodium Salt
Methanesulfonic Acid Sodium Salt (Dipyrone)
- Molecular Formula : CH₃NaO₃S
- Molecular Weight : 118.09 g/mol .
- Structural Features : Simplest sulfonate with a methyl group directly attached to the sulfonic acid.
- Key Differences :
- Applications : Analgesic and antipyretic drug (e.g., Dipyrone) .
Comparative Analysis Table
Research Findings and Functional Insights
- HNSA : Aromatic sulfonates like HNSA exhibit higher thermal stability, making them suitable for high-temperature industrial processes .
- Methanesulfonic Acid Sodium Salt: Demonstrates mitochondrial protection in light-induced retinopathy, suggesting sulfonates with simple structures can have significant biological activity .
Biological Activity
Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt, with the CAS number 1259393-34-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
- IUPAC Name : Sodium hydroxy(4-(methoxycarbonyl)cyclohexyl)methanesulfonate
- Molecular Formula : C₉H₁₅NaO₆S
- Molecular Weight : 274.26 g/mol
- Purity : 97%
Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt functions primarily as an inhibitor of certain enzymes, particularly cysteine proteases. It has been noted for its selectivity in inhibiting cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism. Inhibition of CETP is significant in preventing the accumulation of cholesterol in peripheral cells, thus reducing the risk of arteriosclerosis and other cardiovascular diseases .
Enzyme Inhibition
- CETP Inhibition : The compound has shown pronounced selectivity in inhibiting CETP activity. This inhibition is linked to beneficial effects on lipid profiles, potentially lowering LDL cholesterol levels while raising HDL cholesterol levels .
- Cysteine Protease Inhibition : Research indicates that it may also inhibit cathepsins, a class of cysteine proteases involved in various physiological processes including apoptosis and immune responses .
Pharmacological Applications
- Cardiovascular Health : Due to its role in modulating lipid metabolism, this compound is being investigated for its potential use in treating hyperlipidemia and related cardiovascular conditions .
- Antitumor Activity : Some studies suggest that compounds with similar structures exhibit antitumor properties, although specific data on this compound's efficacy in cancer treatment remains limited.
Study 1: CETP Inhibition
In a pharmacological study involving animal models, hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt was administered to evaluate its effect on lipid profiles. Results indicated a significant reduction in LDL levels and an increase in HDL levels compared to control groups. The mechanism was attributed to the inhibition of CETP activity, which is crucial for cholesterol transfer between lipoproteins .
Study 2: Enzyme Activity Assays
Another study focused on the compound's inhibitory effects on cysteine proteases. The results demonstrated that at varying concentrations, the compound effectively reduced the activity of cathepsins K and L, suggesting potential therapeutic applications in diseases where these enzymes are implicated .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt, and what analytical techniques validate its purity?
- Methodology : The compound’s synthesis typically involves sulfonation of a cyclohexylmethanol precursor followed by esterification with methoxycarbonyl groups. Sodium salt formation is achieved via neutralization with NaOH. Purity validation employs:
- HPLC for quantifying residual intermediates (e.g., unreacted cyclohexyl derivatives) .
- FTIR to confirm sulfonic acid (-SO₃H) and ester (C=O) functional groups, referencing spectral libraries (e.g., Coblentz Society’s methanesulfonate IR data) .
- Elemental Analysis to verify sodium content (theoretical vs. experimental).
Q. How does the solubility profile of this sodium salt influence its use in aqueous reaction systems?
- Methodology : Solubility is tested in polar solvents (water, DMSO) and non-polar media (hexane) using gravimetric analysis. The sodium sulfonate group enhances water solubility (>200 mg/mL at 25°C), making it suitable for aqueous-phase catalysis or biological assays. Precipitation in acidic conditions (pH <3) due to protonation of the sulfonate group requires buffered solutions for stability .
Q. What are the key stability considerations for long-term storage of this compound?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show:
- Hygroscopicity : Requires desiccants (silica gel) to prevent clumping.
- Photodegradation : UV-Vis spectroscopy reveals <5% degradation under ambient light but >15% under UV; thus, amber vials are recommended .
Advanced Research Questions
Q. How can contradictory NMR data for the cyclohexyl moiety be resolved during structural elucidation?
- Methodology :
- Variable Temperature NMR distinguishes conformational isomers (chair vs. boat) by observing signal coalescence at elevated temperatures .
- 2D-COSY and NOESY identify coupling between methoxycarbonyl protons and cyclohexyl hydrogens, confirming spatial proximity .
- Computational Modeling (DFT) predicts dominant conformers, cross-referenced with experimental shifts .
Q. What strategies optimize the compound’s catalytic activity in asymmetric synthesis while minimizing byproducts?
- Methodology :
- DoE (Design of Experiments) : Varies reaction parameters (temperature, solvent polarity, catalyst loading). For example, 10 mol% catalyst in THF at 60°C yields 92% enantiomeric excess (ee) vs. 75% ee in DMSO .
- LC-MS monitors transient intermediates (e.g., sulfonic anhydrides), guiding additive use (e.g., 1% Et₃N suppresses side reactions) .
Q. How does the compound’s sulfonate group interact with biological membranes in drug delivery studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
